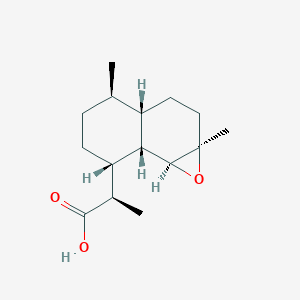

alpha-Epoxydihydroartemisinic acid

Descripción general

Descripción

Alpha-Epoxydihydroartemisinic acid is a derivative of artemisinin, a natural compound derived from Artemisia annua L . It is used for research and development purposes .

Synthesis Analysis

The synthesis of alpha-Epoxydihydroartemisinic acid involves the photooxygenation of dihydroartemisinic acid (DHAA) to an hydroperoxide, which is the essential initial step of the partial synthesis to artemisinin . The first oxidation step by cytochrome P450 (CYP71AV1) is the main rate-limiting step .Chemical Reactions Analysis

The photooxygenation reactions were studied in a two-phase photo-flow reactor utilizing Taylor flow for enhanced mixing and fast gas-liquid mass transfer . The conversion steps from artemisinic acid to arteannuin B, epi-deoxyarteannuin B and artemisitene in the LAP chemotype are non-enzymatic and parallel the non-enzymatic conversion of DHAA to artemisinin and dihyro-epi-deoxyarteannuin B in the HAP chemotype .Aplicaciones Científicas De Investigación

Multienzyme Biosynthesis

Alpha-Epoxydihydroartemisinic acid plays a crucial role in the multienzyme biosynthesis of dihydroartemisinic acid (DHAA). In a study, DHAA pathway enzymes were overexpressed in Saccharomyces cerevisiae, and whole-cell biotransformation of amorpha-4,11-diene (AD) to DHAA was demonstrated . The first oxidation step by cytochrome P450 (CYP71AV1) is the main rate-limiting step .

Production of Bioactive Compounds

The compound is used in the production of bioactive compounds through in vitro one-pot multienzyme reactions. This method simplifies the process, reduces costs, and often leads to higher yield due to the synergistic effects of enzymatic reactions .

Healthcare Applications

Alpha-Epoxydihydroartemisinic acid is used in the healthcare sector, particularly in the production of terpenoids. Terpenoids are an important class of natural products that play a critical role in many industrial sectors, such as healthcare .

Role in Skincare

The compound has potential applications in skincare. Alpha hydroxy acids (AHAs), which include alpha-Epoxydihydroartemisinic acid, have been shown to have a dramatic impact on diverse skin conditions, enhancing texture and stimulating collagen synthesis .

Anti-Aging Properties

AHAs, including alpha-Epoxydihydroartemisinic acid, have been used in anti-aging products. They have been shown to improve skin texture, diminish fine lines and wrinkles, and enhance overall skin tone .

Treatment of Skin Conditions

AHAs have been used to treat various skin conditions such as photoaging, hyperpigmentation, and acne. By stimulating collagen synthesis and facilitating skin cell turnover, AHAs engender a more refined and youthful appearance .

Industrial Applications

Alpha-Epoxydihydroartemisinic acid is used in the production of terpenoids, which are used in various industrial sectors, including flavor and fragrance, and biofuels .

Research and Development

The compound is used in research and development for the production of new bioactive compounds. It is also used in the study of enzymatic reactions and the development of new biosynthesis methods .

Safety and Hazards

Mecanismo De Acción

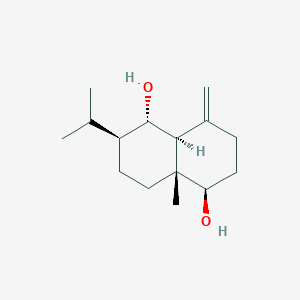

Alpha-Epoxydihydroartemisinic acid, also known as (2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid, is a compound of interest in the field of biochemistry. . Here is a general outline based on the categories you provided:

Pharmacokinetics

Information about its bioavailability, distribution in the body, metabolism, and excretion would provide valuable insights into its pharmacokinetic profile .

Action Environment

Studies investigating how factors such as temperature, pH, and presence of other molecules affect the compound’s action would be beneficial .

Propiedades

IUPAC Name |

(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUVDMZCZGVCDC-KRIXLRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Epoxydihydroartemisinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

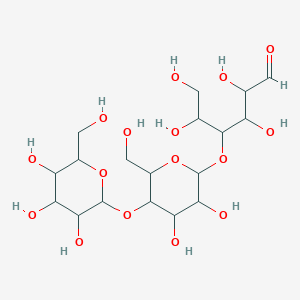

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)

![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)